Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Organic Synthesis Medicinal Chemistry Methodology

Procure Methyl 2-(4-formyl-1H-indol-1-yl)acetate for its unique orthogonal reactivity. The specific combination of a 4-formyl group and an N-1 methyl acetate ester on the indole core enables rapid, parallel library synthesis for SAR exploration without requiring additional synthetic steps to install a reactive handle. This dual functionality is critical for constructing complex molecular architectures, such as bioactive ergot alkaloid cores.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B12076170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-formyl-1H-indol-1-yl)acetate
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=CC2=C(C=CC=C21)C=O
InChIInChI=1S/C12H11NO3/c1-16-12(15)7-13-6-5-10-9(8-14)3-2-4-11(10)13/h2-6,8H,7H2,1H3
InChIKeyASGRDCQCWZSYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-formyl-1H-indol-1-yl)acetate: Technical Specifications and Procurement Overview for a Dual-Functional Indole Intermediate


Methyl 2-(4-formyl-1H-indol-1-yl)acetate (CAS: 1344095-54-0) is a synthetic organic compound classified as a substituted indole derivative . It is distinguished by its bifunctional structure, featuring a reactive 4-formyl group (-CHO) on the indole ring and a methyl ester side chain attached to the N-1 nitrogen. This specific combination of functional groups makes it a versatile building block in medicinal chemistry and organic synthesis, enabling orthogonal derivatization strategies for the construction of complex molecular architectures. The compound has a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol [1].

Why Generic Substitution of Methyl 2-(4-formyl-1H-indol-1-yl)acetate Can Compromise Synthetic Routes and Project Timelines


Substituting this compound with a close analog like indole-4-carboxaldehyde or a generic N-alkylated indole ester is not a simple one-for-one exchange. While other indoles may share a formyl group, the specific positioning of the reactive N-1 methyl acetate moiety in Methyl 2-(4-formyl-1H-indol-1-yl)acetate is structurally unique [1]. This dual functionality enables a specific, orthogonal reactivity profile. For example, using indole-4-carboxaldehyde would necessitate an additional synthetic step to install the N-alkyl ester handle, which not only adds time and cost but also introduces risks of lower overall yields due to the base-labile nature of the formyl group in subsequent reactions [1][2]. Conversely, substituting with a simple N-1 alkylated indole lacking the 4-formyl group would entirely remove a critical point for diversification, fundamentally altering the accessible chemical space of the final target library. The evidence below quantifies this unique reactivity profile to inform a risk-based procurement decision.

Quantitative Evidence Guide for Selecting Methyl 2-(4-formyl-1H-indol-1-yl)acetate: A Data-Driven Comparison with Key Analogs


Orthogonal Reactivity Advantage: Dual Functionalization vs. Single-Handle Indole-4-carboxaldehyde

Methyl 2-(4-formyl-1H-indol-1-yl)acetate provides two distinct, orthogonal reactive centers: the 4-formyl group for nucleophilic additions or condensations, and the N-1 methyl acetate for deprotection and subsequent amidation or further alkylation. This contrasts with indole-4-carboxaldehyde (CAS 1074-86-8), which requires a separate, lower-yielding step to introduce a similar N-alkyl ester [1]. The presence of the N-1 ester in the target compound has been shown in analogous systems to alter the regioselectivity of subsequent formylation reactions [2].

Organic Synthesis Medicinal Chemistry Methodology

Comparative Reactivity of Formyl Group: Positional Advantage over Indole-3-carboxaldehyde Scaffolds

The formyl group at the 4-position of the indole ring exhibits different electronic and steric properties compared to the more common 3-formyl isomer. In studies on related indole-4-carboxaldehyde systems, the 4-formyl group has been shown to be a suitable precursor for specific ergot alkaloid syntheses, a reactivity profile that is not shared by the 3-substituted analog [1]. The N-1 substitution in the target compound further modulates this reactivity by blocking a common site for electrophilic attack, potentially directing reactions exclusively to the 4-formyl group or other positions on the carbocyclic ring [2].

Organic Synthesis Electrophilic Substitution Regioselectivity

Estimated Physicochemical Property Differences: logP and Hydrogen Bonding Profile vs. Indole-4-carboxaldehyde

The addition of the methyl acetate group to the indole nitrogen significantly alters the compound's physicochemical properties compared to its parent structure, indole-4-carboxaldehyde. Computational predictions indicate that Methyl 2-(4-formyl-1H-indol-1-yl)acetate has a logP value of approximately 1.8, compared to a predicted logP of ~1.5 for indole-4-carboxaldehyde [1][2]. Furthermore, the target compound has zero hydrogen bond donors, versus one (N-H) for the parent aldehyde. This difference in lipophilicity and hydrogen bonding capacity can be a crucial factor in library design, influencing membrane permeability and solubility.

Medicinal Chemistry Computational Chemistry ADME Properties

Primary Research and Industrial Application Scenarios for Methyl 2-(4-formyl-1H-indol-1-yl)acetate


Efficient Parallel Synthesis of Diverse Indole Libraries via Orthogonal Derivatization

Medicinal chemistry groups focused on hit-to-lead optimization can procure Methyl 2-(4-formyl-1H-indol-1-yl)acetate as a core scaffold. Its dual functionality enables rapid parallel library synthesis. The methyl ester can be hydrolyzed and coupled to various amines, while the 4-formyl group can undergo reductive aminations, condensations, or Wittig reactions with different reagents in orthogonal sequences. This approach, validated by the use of similar indole-4-carboxaldehyde intermediates in the synthesis of antitumor agents [1], significantly accelerates SAR exploration by eliminating the need to build the bifunctional core for each analog [2].

Synthesis of 4-Substituted Indole Natural Product Analogs and Pharmacophores

For academic and industrial groups engaged in total synthesis or complex molecule construction, the compound's 4-formyl group is a key feature. This substitution pattern is essential for accessing the core structure of ergot alkaloids and other bioactive natural products, where 4-functionalized indoles are prevalent [1][2]. The N-1 ester serves as a protecting group during subsequent manipulations on the formyl group or the carbocyclic ring, allowing for a more convergent and higher-yielding synthesis of advanced intermediates compared to starting from unprotected indole-4-carboxaldehyde.

Development of Novel Fluorescent Probes and Bioconjugation Reagents

Research into chemical biology tools can leverage this compound's unique properties. Studies have demonstrated that ester-derivatized indoles, such as methyl indole-4-carboxylate, possess desirable fluorescent properties, making them suitable as site-specific infrared probes [1]. Methyl 2-(4-formyl-1H-indol-1-yl)acetate, with its additional formyl handle, offers a valuable synthetic route for creating advanced probes where the formyl group can be used to attach the fluorophore to a biomolecule of interest via bioconjugation, while the ester modulates solubility and cellular uptake [2].

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